molecular formula C6H14N6S2 B14610225 Piperazine-1,4-dicarbothiohydrazide CAS No. 60768-84-5

Piperazine-1,4-dicarbothiohydrazide

Katalognummer: B14610225
CAS-Nummer: 60768-84-5
Molekulargewicht: 234.4 g/mol
InChI-Schlüssel: GISXBSSCHFURCK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Piperazine-1,4-dicarbothiohydrazide is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of piperazine-1,4-dicarbothiohydrazide typically involves the reaction of piperazine with carbon disulfide and hydrazine hydrate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

[ \text{Piperazine} + \text{Carbon Disulfide} + \text{Hydrazine Hydrate} \rightarrow \text{this compound} ]

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

Piperazine-1,4-dicarbothiohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of piperazine derivatives with different functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thiohydrazide groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of piperazine derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

Piperazine-1,4-dicarbothiohydrazide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Medicine: Piperazine derivatives are known for their pharmaceutical properties, and this compound may have potential as a drug candidate.

    Industry: The compound can be used in the development of new materials and catalysts.

Wirkmechanismus

The mechanism of action of piperazine-1,4-dicarbothiohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Piperazine-1,4-dicarbothiohydrazide can be compared with other piperazine derivatives, such as:

  • Piperazine-1,4-dicarboxamide
  • Piperazine-1,4-dicarboxylate
  • Piperazine-1,4-dicarbodithioate

These compounds share a similar piperazine core but differ in their functional groups. This compound is unique due to the presence of thiohydrazide groups, which impart distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

60768-84-5

Molekularformel

C6H14N6S2

Molekulargewicht

234.4 g/mol

IUPAC-Name

piperazine-1,4-dicarbothiohydrazide

InChI

InChI=1S/C6H14N6S2/c7-9-5(13)11-1-2-12(4-3-11)6(14)10-8/h1-4,7-8H2,(H,9,13)(H,10,14)

InChI-Schlüssel

GISXBSSCHFURCK-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CCN1C(=S)NN)C(=S)NN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.